REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[CH:5]([C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[CH:13][N:12]=1)C(OCC)=O)C.[OH-].[Na+]>CO>[Cl:17][C:16]1[C:11]([CH2:5][C:4]([OH:19])=[O:3])=[N:12][CH:13]=[C:14]([Cl:18])[CH:15]=1 |f:1.2|
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Name
|
|
Quantity
|
118.5 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C(C(=O)OCC)C1=NC=C(C=C1Cl)Cl)=O
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Name
|
|
Quantity
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300 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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1 mL
|
Type
|
solvent
|
Smiles
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CO
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The methanol was evaporated
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Type
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ADDITION
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Details
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the pH of the aqueous phase adjusted to pH 4 by addition of glacial acetic acid
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |